![molecular formula C22H19N3O3 B13125951 1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione CAS No. 914981-55-8](/img/structure/B13125951.png)
1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthraquinone derivativesThe reaction conditions often require the use of solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the anthraquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives .
Scientific Research Applications
1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((2-(Aminooxy)ethyl)amino)-4-(phenylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the aminooxy and phenylamino groups may facilitate binding to specific proteins, leading to enzyme inhibition and other biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-hydroxymethyl-anthraquinone: This compound shares the anthraquinone core but has different substituents, leading to distinct chemical properties.
1,4,5,8-Tetrachloroanthraquinone: Another anthraquinone derivative with chlorine substituents, used in the synthesis of various dyes and pigments.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, setting it apart from other anthraquinone derivatives .
Properties
CAS No. |
914981-55-8 |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(2-aminooxyethylamino)-4-anilinoanthracene-9,10-dione |
InChI |
InChI=1S/C22H19N3O3/c23-28-13-12-24-17-10-11-18(25-14-6-2-1-3-7-14)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h1-11,24-25H,12-13,23H2 |
InChI Key |
XEOODHWRCJISCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCON)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


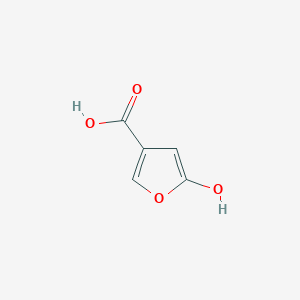
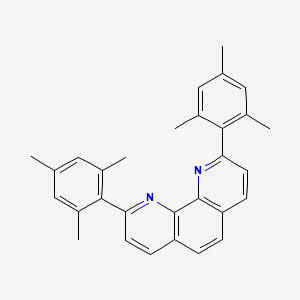
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)


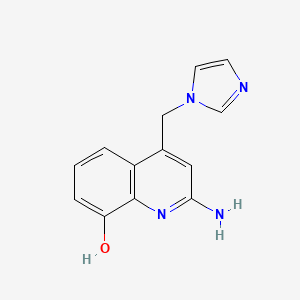
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
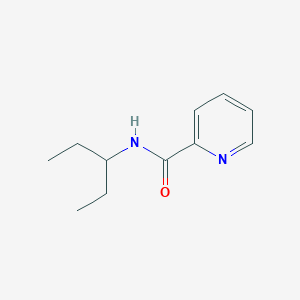
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)

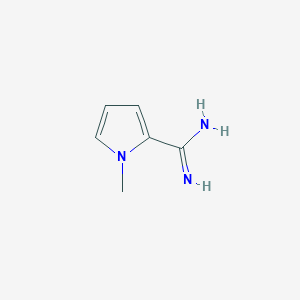
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)


